molecular formula C13H12N2 B15201043 1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline

1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline

Cat. No.: B15201043
M. Wt: 196.25 g/mol
InChI Key: WDIPXZLUVMBREE-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and acrylonitrile. This reaction can be performed under reflux in trifluoroethanol or under microwave irradiation, sometimes using a transition metal catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to its production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrrole or isoquinoline rings, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that promote electrophilic or nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

    Pyrrolo[2,1-a]isoquinoline: This compound shares a similar core structure but differs in the arrangement of the pyrrole and isoquinoline rings.

    1-(3,4-Dihydro-2H-pyrrol-5-yl)pyrimidine: Another related compound with a pyrimidine ring instead of an isoquinoline ring.

Uniqueness: 1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline

InChI

InChI=1S/C13H12N2/c1-2-5-11-10(4-1)7-9-15-13(11)12-6-3-8-14-12/h1-2,4-5,7,9H,3,6,8H2

InChI Key

WDIPXZLUVMBREE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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